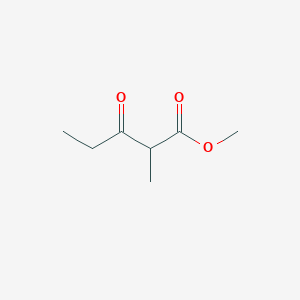

Methyl 2-methyl-3-oxopentanoate

Description

Properties

IUPAC Name |

methyl 2-methyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNZOGNVFGETNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338005 | |

| Record name | Methyl 2-methyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17422-12-7 | |

| Record name | Methyl 2-methyl-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-methyl-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-methyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-methyl-3-oxopentanoate (CAS No. 17422-12-7). The information is compiled from various scientific sources to assist in research, development, and quality control processes. This document includes a summary of quantitative data, general experimental protocols for the characterization of related compounds, and a visualization of a common synthetic pathway.

Core Physical and Chemical Data

This compound is a beta-keto ester with the molecular formula C₇H₁₂O₃.[1][2][3][4] It is also known by other names, including 2-Methyl-3-oxopentanoic acid methyl ester. The structural and property data for this compound are summarized below. It is important to note that some reported values show slight variations across different sources, and in some cases, data for the closely related isomer, methyl 3-methyl-2-oxovalerate, is provided for comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₃ | [1][2][3][4] |

| Molecular Weight | 144.17 g/mol | [1][3] |

| CAS Number | 17422-12-7 | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent | [1] |

| Boiling Point | 185.8 ± 8.0 °C at 760 mmHg | [1][2] |

| ~174 °C | [1] | |

| Melting Point | ~ -57 °C | [1] |

| Density | 0.993 g/cm³ | [1] |

| 1.0 ± 0.1 g/cm³ | [2] | |

| ~1.05 g/cm³ | [1] | |

| Refractive Index | 1.413 | [1] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [1] |

| Vapor Pressure | 0.686 mmHg at 25°C | [1] |

| Flash Point | 68.9 °C | [1] |

Experimental Protocols

General Workflow for the Characterization of a β-Keto Ester

Caption: General workflow for the synthesis, purification, and characterization of a β-keto ester.

1. Synthesis:

-

β-keto esters can be synthesized through various methods, such as the Claisen condensation of an ester and a ketone.[5] For instance, a general approach involves the reaction of a ketone with a carbonate ester in the presence of a strong base.[6]

2. Purification:

-

Following synthesis, the crude product is purified to remove unreacted starting materials, byproducts, and solvents. Common purification techniques for liquid β-keto esters include fractional distillation under reduced pressure to prevent decomposition. Column chromatography on silica gel may also be employed.

3. Structural Characterization and Purity Assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule. The spectra would confirm the presence of the methyl, ethyl, and methoxy groups, as well as the characteristic signals for the α-proton and the carbonyl carbons.[7]

-

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. For a β-keto ester, characteristic absorption bands for the ester carbonyl and the ketone carbonyl would be expected.

-

Gas Chromatography (GC): The purity of the compound can be assessed using gas chromatography, often coupled with a mass spectrometer (GC-MS).[8]

4. Physical Property Measurement:

-

Boiling Point: The boiling point is determined at a specific pressure using standard laboratory distillation apparatus.

-

Density: The density is measured at a defined temperature using a pycnometer or a digital density meter.[8]

-

Refractive Index: The refractive index is measured at a specific temperature and wavelength (typically the sodium D-line) using a refractometer.

Synthetic Pathway Visualization

While numerous synthetic routes to β-keto esters exist, a common and illustrative method is the Claisen condensation. The following diagram outlines the logical steps of this reaction for the synthesis of a generic β-keto ester.

Caption: Logical flow of a Claisen-type condensation for the synthesis of β-keto esters.

This guide provides a foundational understanding of the physical properties of this compound for scientific and developmental applications. For critical applications, it is recommended to verify these properties through in-house experimental determination.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:17422-12-7 | Chemsrc [chemsrc.com]

- 3. This compound | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. keyorganics.net [keyorganics.net]

- 5. prepchem.com [prepchem.com]

- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

Spectroscopic Data for Methyl 2-methyl-3-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for Methyl 2-methyl-3-oxopentanoate (CAS No: 17422-12-7), a keto ester of interest in organic synthesis and drug discovery. The guide presents data in a structured format for easy reference and includes generalized experimental protocols for the spectroscopic techniques discussed.

Spectroscopic Data Summary

Mass Spectrometry (MS)

The mass spectrum of this compound shows a fragmentation pattern characteristic of a keto ester. The most abundant fragments observed in Gas Chromatography-Mass Spectrometry (GC-MS) are detailed below.[1]

| m/z | Relative Intensity | Plausible Fragment |

| 57 | Most Abundant | [C4H9]+ or [C3H5O]+ |

| 59 | Second Most Abundant | [COOCH3]+ |

| 88 | Third Most Abundant | [CH3CH2COCH(CH3)]+ |

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Disclaimer: The following data is predicted by computational models and should be used as a reference. Experimental verification is recommended.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.05 | Triplet | 3H | CH3 (Ethyl group) |

| ~1.30 | Doublet | 3H | CH3 (at C2) |

| ~2.60 | Quartet | 2H | CH2 (Ethyl group) |

| ~3.40 | Quartet | 1H | CH (at C2) |

| ~3.70 | Singlet | 3H | OCH3 (Ester) |

Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Disclaimer: The following data is predicted by computational models and should be used as a reference. Experimental verification is recommended.

| Predicted Chemical Shift (ppm) | Assignment |

| ~8 | CH3 (Ethyl group) |

| ~15 | CH3 (at C2) |

| ~35 | CH2 (Ethyl group) |

| ~50 | CH (at C2) |

| ~52 | OCH3 (Ester) |

| ~170 | C=O (Ester) |

| ~205 | C=O (Ketone) |

Infrared (IR) Spectroscopy

While a complete experimental IR spectrum is not available, the characteristic absorption bands for the functional groups present in this compound can be predicted.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | 1750 - 1735 |

| C=O (Ketone) | 1725 - 1705 |

| C-O (Ester) | 1300 - 1000 |

| C-H (sp³) | 3000 - 2850 |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a chemical shift reference (0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., ¹³C{¹H}) is used to simplify the spectrum and improve sensitivity.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of the compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

-

Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric and instrumental absorbances.

-

Sample Spectrum: Place the prepared salt plates in the sample holder of the FT-IR spectrometer and acquire the infrared spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a Gas Chromatograph (GC) for separation and purification before ionization.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI) to form positively charged molecular ions and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of each ion as a function of its m/z ratio.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the signaling pathway for structure elucidation.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure Elucidation Pathway.

References

An In-depth Technical Guide to CAS No. 17422-12-7: Methyl 2-methyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known hazards associated with Methyl 2-methyl-3-oxopentanoate (CAS No. 17422-12-7). This compound is a notable intermediate in the synthesis of the antiproliferative polyketide (+)-R-aureothin, indicating its relevance in the field of medicinal chemistry and drug development. This document consolidates available data on its physicochemical characteristics and safety profile to support its handling and application in a research and development setting. All quantitative data are presented in structured tables for clarity, and a general experimental workflow is visualized using the DOT language.

Chemical and Physical Properties

This compound is a combustible liquid with a molecular formula of C₇H₁₂O₃.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 17422-12-7 | [2] |

| Molecular Formula | C₇H₁₂O₃ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [3][4] |

| Boiling Point | 185.8 °C at 760 mmHg | N/A |

| Density | 0.993 g/cm³ | N/A |

| Flash Point | 68.9 °C | N/A |

| Solubility | Insoluble in water; soluble in most organic solvents.[3] | N/A |

Synthesis

While a specific, detailed experimental protocol from a peer-reviewed journal for the synthesis of this compound could not be retrieved in its entirety, a general synthetic approach involves the esterification of 2-methyl-3-oxopentanoic acid with methanol. One cited method for its preparation is the reaction of methanol with methyl maleate under appropriate conditions.[3] Another general approach is the Claisen condensation reaction between a ketone and an ester. For instance, acetone can be reacted with methyl propionate in the presence of a base like sodium ethoxide, followed by acidic workup.[5]

A referenced synthesis is described in Chemistry Letters, 13, p. 1867, 1984, though the full experimental details were not accessible for this guide.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Mechanism of Action

There is currently a significant lack of direct research on the biological activity and mechanism of action of this compound itself. Its primary significance in a biological context is its role as a key intermediate in the total synthesis of (+)-R-aureothin, a polyketide with known antiproliferative properties. Further research is required to determine if this compound exhibits any intrinsic biological activity.

The following diagram illustrates the relationship of this compound to the synthesis of the biologically active compound (+)-R-aureothin.

Caption: Role of this compound as a synthetic intermediate.

Hazards and Safety Information

This compound is classified as a combustible liquid and is harmful if swallowed. It is also known to cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

| Hazard Code | Statement | Class |

| H227 | Combustible liquid | Flammable liquids (Category 4) |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

Source: PubChem[1]

Toxicological Data

Conclusion

This compound (CAS No. 17422-12-7) is a chemical intermediate with well-defined physical properties and known hazards. While its primary current application appears to be in the synthesis of the antiproliferative agent (+)-R-aureothin, the lack of direct biological activity and comprehensive toxicological data for the compound itself represents a significant knowledge gap. Researchers and drug development professionals should handle this compound with appropriate safety precautions, as outlined by its GHS classification. Future studies are warranted to explore any potential intrinsic biological effects of this molecule.

References

Synthesis and Discovery of Novel Keto Esters: A Technical Guide for Drug Development Professionals

Abstract

Keto esters are a pivotal class of organic compounds characterized by the presence of both a ketone and an ester functional group. Their unique structural features make them versatile synthons in organic synthesis and key intermediates in the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of novel keto esters, with a particular focus on their applications in drug development. We will delve into the core synthetic methodologies, present quantitative data for key reactions, and provide detailed experimental protocols. Furthermore, this guide will explore the role of keto esters as modulators of biological pathways, such as bacterial quorum sensing, and outline the workflows for their biological evaluation.

Introduction

Keto esters, broadly classified into α-keto esters, β-keto esters, and γ-keto esters based on the relative position of the keto and ester functionalities, are of significant interest to the pharmaceutical industry. Their prevalence in biologically active natural products and their utility as precursors for the synthesis of complex heterocyclic compounds underscore their importance.[1] Notably, β-keto esters have been investigated for their antimicrobial, anti-inflammatory, and quorum-sensing inhibitory activities, making them attractive scaffolds for the development of new drugs to combat infectious diseases and other pathological conditions.[1][2] This guide aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies for the synthesis and evaluation of novel keto esters.

Synthetic Methodologies for Novel Keto Esters

The synthesis of keto esters can be broadly categorized into several key methodologies, each with its own advantages and substrate scope. This section will detail the most prominent methods for synthesizing both β-keto esters and α-keto esters.

Synthesis of β-Keto Esters

β-Keto esters are particularly valuable intermediates in organic synthesis. The most common methods for their preparation include the Claisen condensation, the Dieckmann condensation for cyclic analogues, C-acylation of ketone enolates, and reactions involving Meldrum's acid.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[3] The reaction proceeds via the formation of an enolate intermediate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

General Reaction Scheme for Claisen Condensation:

Caption: General scheme of the Claisen condensation.

Table 1: Synthesis of β-Keto Esters via Claisen Condensation

| Entry | Ester 1 | Ester 2 | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |

| 1 | Ethyl acetate | Ethyl acetate | NaOEt | Ethanol | Reflux | 2 | Ethyl acetoacetate | ~75 | [4] |

| 2 | Ethyl phenylacetate | Ethyl phenylacetate | KOBuᵗ | None | 100 | 0.5 | Ethyl 2,4-diphenylacetoacetate | 80 | [5] |

| 3 | Ethyl acetate | Ethyl benzoate | NaOEt | Ethanol | Reflux | 6 | Ethyl benzoylacetate | 65-70 | [4][6] |

The Dieckmann condensation is an intramolecular variation of the Claisen condensation, used to prepare cyclic β-keto esters from diesters.[7] This reaction is particularly effective for the formation of 5- and 6-membered rings.[7][8]

Logical Workflow for Dieckmann Condensation:

Caption: Workflow of the Dieckmann condensation.

Table 2: Synthesis of Cyclic β-Keto Esters via Dieckmann Condensation

| Entry | Diester | Base | Solvent | Product | Yield (%) | Ref. |

| 1 | Diethyl adipate | NaOEt | Toluene | 2-Ethoxycarbonylcyclopentanone | 80-85 | [8] |

| 2 | Diethyl pimelate | NaH | Toluene | 2-Ethoxycarbonylcyclohexanone | ~80 | [9] |

The C-acylation of preformed ketone enolates with a suitable acylating agent is a regioselective method for the synthesis of β-keto esters.[10] Mander's reagent (methyl cyanoformate) is a commonly used acylating agent that reliably C-acylates ketone enolates.[10][11]

Table 3: Synthesis of β-Keto Esters via C-Acylation of Ketone Enolates

| Entry | Ketone | Base | Acylating Agent | Solvent | Product | Yield (%) | Ref. |

| 1 | (1α,4aβ,8aα)-Octahydronaphthalen-2(1H)-one | Li/NH₃ | Methyl cyanoformate | THF/Ether | Methyl (1α,4aβ,8aα)-2-oxodecahydro-1-naphthoate | 81-84 | [10] |

| 2 | Cyclohexanone | LDA | Methyl cyanoformate | THF | Methyl 2-oxocyclohexanecarboxylate | 95 | [11] |

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent for the synthesis of β-keto esters.[12] Carboxylic acids can be condensed with Meldrum's acid, and the resulting acyl-Meldrum's acid derivative can then be alcoholyzed to yield the desired β-keto ester.[12][13] This method is advantageous as it often proceeds under mild conditions and gives high yields.[2][12]

Table 4: Synthesis of β-Keto Esters using Meldrum's Acid

| Entry | Carboxylic Acid | Alcohol | Coupling Agents | Product | Yield (%) | Ref. |

| 1 | Phenylacetic acid | Methanol | Pyridine | Methyl 3-oxo-4-phenylbutanoate | 82 | [12] |

| 2 | 2-Methylphenylacetic acid | tert-Butanol | DCC, DMAP | tert-Butyl 3-oxo-4-(o-tolyl)butanoate | 75 | [2] |

| 3 | Oleic acid | Methanol | DCC, DMAP | Methyl 3-oxooctadec-9-enoate | 85 | [13] |

Synthesis of α-Keto Esters

α-Keto esters are also important synthetic intermediates and are found in various biologically active molecules. Common synthetic routes include the oxidation of α-hydroxy esters and the Friedel-Crafts acylation of aromatic compounds.

The oxidation of α-hydroxy esters to α-keto esters is a direct and efficient method.[14] Various oxidizing agents can be employed, with a combination of a nitroxyl radical catalyst like 2-azaadamantane N-oxyl (AZADO) and a co-oxidant such as molecular oxygen providing a chemoselective and environmentally benign approach.[15]

Table 5: Synthesis of α-Keto Esters via Oxidation of α-Hydroxy Esters

| Entry | α-Hydroxy Ester | Oxidizing System | Solvent | Product | Yield (%) | Ref. |

| 1 | Ethyl lactate | AZADO/NaNO₂/O₂ | Acetonitrile/Phosphate Buffer | Ethyl pyruvate | 95 | [15] |

| 2 | Methyl mandelate | AZADO/NaNO₂/O₂ | Acetonitrile/Phosphate Buffer | Methyl benzoylformate | 98 | [15] |

The Friedel-Crafts acylation of aromatic compounds with an appropriate acylating agent, such as oxalyl chloride or an α-keto acid chloride, in the presence of a Lewis acid catalyst, is a classical method for the synthesis of aryl-α-keto esters.[16]

Table 6: Synthesis of Aryl-α-Keto Esters via Friedel-Crafts Acylation

| Entry | Aromatic Substrate | Acylating Agent | Lewis Acid | Product | Yield (%) | Ref. |

| 1 | Toluene | N-(Trifluoroacetyl)-L-isoleucyl-OSu | AlCl₃ | TFA-L-Ile-p-tolyl | 85 | [16] |

| 2 | Anisole | N-(Trifluoroacetyl)-L-isoleucyl-OSu | AlCl₃ | TFA-L-Ile-p-anisyl | 91 | [16] |

Biological Activity and Drug Discovery Potential

Novel keto esters have emerged as promising candidates in drug discovery, particularly in the development of new antimicrobial agents. Their mechanism of action often involves the disruption of bacterial communication systems, a process known as quorum sensing (QS).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of newly synthesized keto esters against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter for evaluating antimicrobial efficacy.[17]

Table 7: Antimicrobial Activity of Novel β-Keto Esters

| Compound | Microorganism | Gram Stain | MIC (mg/mL) | Ref. |

| tert-Butyl 4-(2-bromophenyl)-3-oxobutanoate | Pseudomonas aeruginosa | Negative | 0.32 | [2] |

| tert-Butyl 4-(2-bromophenyl)-3-oxobutanoate | Staphylococcus aureus | Positive | 0.32 | [2] |

| tert-Butyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | Pseudomonas syringae | Negative | 0.08 | [2] |

| tert-Butyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | Agrobacterium tumefaciens | Negative | 0.08 | [2] |

Quorum Sensing Inhibition

Signaling Pathway for LasR-mediated Quorum Sensing in P. aeruginosa

Caption: Inhibition of the LasR quorum sensing pathway by a novel keto ester.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative β-keto ester and for the evaluation of the antimicrobial activity of novel compounds.

Synthesis of Methyl 3-oxo-4-phenylbutanoate using Meldrum's Acid

This protocol is adapted from the procedure described in Organic Syntheses.[12]

Materials:

-

Phenylacetic acid

-

Meldrum's acid

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Phenylacetyl chloride

-

Methanol (anhydrous)

Procedure:

-

Preparation of 5-(Phenylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione:

-

In a round-bottomed flask, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add anhydrous pyridine (2.4 eq) dropwise with stirring under an inert atmosphere.

-

To this mixture, add a solution of phenylacetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise over 30 minutes.

-

Allow the reaction to stir at 0°C for 1 hour, then at room temperature for 1.5 hours.

-

Pour the reaction mixture into a mixture of ice and hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude acyl Meldrum's acid derivative.

-

-

Methanolysis to form Methyl 3-oxo-4-phenylbutanoate:

-

Dissolve the crude acyl Meldrum's acid derivative in anhydrous methanol.

-

Reflux the solution for 2.5 hours.

-

Remove the methanol under reduced pressure.

-

Purify the resulting oil by vacuum distillation to obtain methyl 3-oxo-4-phenylbutanoate.

-

Expected Yield: ~82%[12]

Characterization:

-

¹H NMR (CDCl₃): δ 7.30 (m, 5H), 3.85 (s, 2H), 3.70 (s, 3H), 3.45 (s, 2H).

-

Boiling Point: 126-128 °C at 0.6 mmHg.[12]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a novel keto ester.[17]

Experimental Workflow for Antimicrobial Susceptibility Testing:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Novel keto ester compound

-

Test microorganism (e.g., S. aureus, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Standard antibiotic (positive control)

-

Solvent for the compound (e.g., DMSO)

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the novel keto ester in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum with a standard antibiotic), a negative control (inoculum with no compound), and a sterility control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

Conclusion

Novel keto esters represent a promising and versatile class of compounds for drug discovery and development. The synthetic methodologies outlined in this guide, including the Claisen and Dieckmann condensations, C-acylation of enolates, and the use of Meldrum's acid, provide robust and efficient routes to a diverse range of keto ester scaffolds. The demonstrated antimicrobial and quorum-sensing inhibitory activities of certain keto esters highlight their potential as novel anti-infective agents. The detailed experimental protocols and workflows provided herein serve as a practical resource for researchers engaged in the synthesis and biological evaluation of these important molecules. Further exploration of the structure-activity relationships and optimization of the pharmacological properties of novel keto esters will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 9. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. google.com [google.com]

- 21. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 22. researchgate.net [researchgate.net]

Tautomerism in β-Keto Esters: An In-Depth Technical Guide with a Focus on Methyl 2-methyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. For β-keto esters, the equilibrium between the keto and enol forms influences their chemical reactivity, physical properties, and biological activity. This technical guide provides a comprehensive overview of tautomerism in β-keto esters, with a specific focus on the structural features of Methyl 2-methyl-3-oxopentanoate. It details the underlying principles of keto-enol tautomerism, factors governing the equilibrium, and in-depth experimental protocols for quantitative analysis.

Introduction to Keto-Enol Tautomerism in β-Keto Esters

β-Keto esters, characterized by a ketone functional group at the β-position relative to an ester group, exhibit a form of constitutional isomerism known as keto-enol tautomerism. This involves the migration of a proton and the simultaneous shift of a double bond, resulting in an equilibrium between the keto and enol forms.[1]

The keto form contains a carbonyl group (C=O) and an α-hydrogen, while the enol form possesses a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C). For simple ketones and esters, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, in β-dicarbonyl compounds like β-keto esters, the enol form can be significantly stabilized.

This stabilization in the enol tautomer of β-keto esters arises from two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more delocalized and stable π-electron system.

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable six-membered ring-like structure.[1]

The presence of both tautomers in solution can have significant consequences for chemical reactions and analytical characterization. The nucleophilic character of the enol and the electrophilic nature of the keto form's carbonyl carbon lead to different reactivity profiles. In drug development, the specific tautomeric form can influence receptor binding and metabolic stability.

Factors Influencing the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is highly sensitive to various factors, including the molecular structure of the β-keto ester, the solvent, and the temperature.

Structural Effects

The nature of the substituents on the β-keto ester backbone plays a crucial role in determining the relative stability of the keto and enol tautomers.

-

α-Substitution: The presence of an alkyl group at the α-position, as in this compound, generally destabilizes the enol form. This is primarily due to steric hindrance, which can disrupt the planarity of the conjugated system and weaken the intramolecular hydrogen bond. Consequently, α-alkyl substituted β-keto esters are expected to have a lower percentage of the enol tautomer compared to their unsubstituted counterparts.

-

Substituents on the Carbonyl Groups: Electron-withdrawing groups on the acyl or ester moiety can influence the acidity of the α-proton and the stability of the enolate intermediate, thereby affecting the tautomeric equilibrium.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent have a profound impact on the keto-enol equilibrium.

-

Polar Protic Solvents: Solvents like water and alcohols can form intermolecular hydrogen bonds with the carbonyl group of the keto tautomer, stabilizing it and shifting the equilibrium towards the keto form. They can also disrupt the intramolecular hydrogen bond of the enol form.

-

Polar Aprotic Solvents: Solvents such as DMSO and DMF can also stabilize the more polar keto form.

-

Nonpolar Solvents: In nonpolar solvents like hexane and carbon tetrachloride, the enol form is favored. This is because the intramolecular hydrogen bond of the enol is not disrupted by the solvent, making it the more stable tautomer in a nonpolar environment.

Temperature Effects

Temperature can influence the position of the tautomeric equilibrium. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization. By studying the equilibrium constant at different temperatures, the thermodynamic parameters (ΔH° and ΔS°) for the keto-enol interconversion can be determined. Generally, an increase in temperature can favor the less stable tautomer if the process is entropically driven.

Quantitative Analysis of Tautomeric Mixtures

Several analytical techniques can be employed to determine the ratio of keto and enol tautomers in a sample. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and bromination titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful and widely used method for the quantitative analysis of keto-enol tautomers in solution.[1][3] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

-

Keto Tautomer: Characterized by a signal for the α-proton(s). In this compound, this would be a quartet for the single α-proton.

-

Enol Tautomer: Characterized by the absence of the α-proton signal and the appearance of a vinylic proton signal (C=CH) and a downfield signal for the enolic hydroxyl proton (-OH), which is often broad due to hydrogen exchange.

The ratio of the tautomers can be determined by integrating the characteristic signals of the keto and enol forms. For instance, the ratio of the integral of the α-proton of the keto form to the integral of the vinylic proton of the enol form gives the molar ratio of the two tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study keto-enol equilibria. The two tautomers have different electronic structures and therefore exhibit distinct absorption spectra.[1]

-

Keto Tautomer: Typically shows a weak n → π* transition at a shorter wavelength.

-

Enol Tautomer: The conjugated π-system of the enol form gives rise to a strong π → π* transition at a longer wavelength.[4][5]

By measuring the absorbance at the λmax of the enol form, its concentration can be determined using the Beer-Lambert law, provided the molar absorptivity is known.

Bromination Titration

This classical chemical method relies on the rapid reaction of bromine with the enol tautomer. The keto form reacts much more slowly. The amount of enol present can be determined by titrating the sample with a standard solution of bromine. The endpoint can be detected by the persistence of the bromine color or by using an indicator.

Data Presentation

Table 1: Expected Tautomeric Equilibrium of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Estimated % Enol |

| Hexane | 1.9 | Enol | ~20-30% |

| Carbon Tetrachloride | 2.2 | Enol | ~15-25% |

| Chloroform-d | 4.8 | Keto | ~5-15% |

| Acetone-d₆ | 21 | Keto | <5% |

| Methanol-d₄ | 33 | Keto | <2% |

| Water-d₂ | 80 | Keto | <1% |

Note: The estimated % Enol is an approximation based on data for other α-alkyl β-keto esters. The presence of the α-methyl group significantly reduces the enol content compared to unsubstituted β-keto esters like ethyl acetoacetate.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for α-Alkyl β-Keto Esters

| Proton | Keto Tautomer | Enol Tautomer |

| α-CH | 3.5 - 4.0 (q) | - |

| Vinylic =CH | - | 5.0 - 5.5 (s) |

| Enolic -OH | - | 12.0 - 13.0 (br s) |

| Ester -OCH₃ | ~3.7 (s) | ~3.7 (s) |

| Acyl -CH₂CH₃ | ~2.5 (q), ~1.1 (t) | ~2.2 (q), ~1.1 (t) |

| α-CH₃ | ~1.3 (d) | ~1.9 (s) |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the compound.

Experimental Protocols

Protocol for ¹H NMR Spectroscopic Analysis

Objective: To determine the keto-enol tautomer ratio of this compound in different deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

NMR tubes

-

Pipettes

-

NMR spectrometer

Procedure:

-

Prepare a ~5-10% (w/v) solution of this compound in the desired deuterated solvent in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Allow the solution to equilibrate for at least 30 minutes at the desired temperature before analysis.

-

Acquire the ¹H NMR spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signal corresponding to the α-proton of the keto form and the signal for the vinylic proton of the enol form.

-

Calculate the percentage of each tautomer using the following formula: % Enol = [Integral (enol) / (Integral (enol) + Integral (keto))] * 100 % Keto = [Integral (keto) / (Integral (enol) + Integral (keto))] * 100

-

The equilibrium constant (K_eq) is calculated as: K_eq = % Enol / % Keto.

Protocol for UV-Vis Spectroscopic Analysis

Objective: To qualitatively observe the presence of the enol tautomer and estimate its relative concentration.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., hexane, ethanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent (e.g., 10⁻⁴ M).

-

Record the UV-Vis spectrum over a range of 200-400 nm, using the pure solvent as a blank.

-

Identify the λmax corresponding to the π → π* transition of the enol form (typically in the 240-280 nm range for β-keto esters).

-

To perform a semi-quantitative analysis, compare the absorbance at the enol's λmax in different solvents. A higher absorbance suggests a higher concentration of the enol tautomer.

Protocol for Bromination Titration

Objective: To determine the percentage of the enol tautomer by chemical titration.

Materials:

-

This compound

-

Standardized bromine solution (e.g., in methanol)

-

Methanol

-

Iodide-starch indicator solution

-

Standardized sodium thiosulfate solution

-

Burette, pipettes, and flasks

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in methanol.

-

Cool the solution in an ice bath.

-

Slowly titrate the solution with the standardized bromine solution until a faint yellow color persists, indicating the consumption of the enol.

-

Alternatively, add an excess of the bromine solution, allow it to react for a short period, and then quench the excess bromine by adding a solution of potassium iodide.

-

The liberated iodine can then be titrated with a standard solution of sodium thiosulfate using a starch indicator.

-

A blank titration without the β-keto ester should be performed to account for any side reactions.

-

The amount of enol is calculated based on the stoichiometry of the reaction (1 mole of enol reacts with 1 mole of Br₂).

Visualizations

Caption: Keto-enol tautomerism of this compound.

Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.

Conclusion

The tautomeric behavior of β-keto esters is a critical consideration for researchers in the fields of organic synthesis and drug development. The equilibrium between the keto and enol forms is delicately balanced and can be influenced by subtle changes in molecular structure, solvent, and temperature. For α-substituted β-keto esters like this compound, the keto form is generally expected to predominate, especially in polar solvents. A thorough understanding and quantitative analysis of this equilibrium, primarily through ¹H NMR spectroscopy, are essential for predicting and controlling the reactivity and properties of these versatile compounds. The detailed protocols and conceptual framework provided in this guide serve as a valuable resource for scientists working with this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. fiveable.me [fiveable.me]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Methyl 2-methyl-3-oxopentanoate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of methyl 2-methyl-3-oxopentanoate. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the established principles and methodologies for determining these crucial parameters.

Introduction to this compound

This compound is a beta-keto ester, a class of organic compounds recognized for their utility as intermediates in chemical synthesis. Its physical properties, such as being a colorless liquid with a boiling point of approximately 174°C, indicate its potential as a versatile solvent or reactant in various applications.[1] General chemical literature suggests that it is soluble in most organic solvents and insoluble in water, a common characteristic for esters of its molecular weight.[1] However, for precise applications in areas like pharmaceutical manufacturing, reaction engineering, and formulation science, qualitative statements are insufficient. Accurate, quantitative solubility data is paramount for process optimization, ensuring reproducibility, and meeting regulatory standards.

Quantitative Solubility Data: A Call for Experimental Determination

A thorough review of scientific databases and chemical literature did not yield specific quantitative data (e.g., in g/100g , mol/L, or mole fraction) for the solubility of this compound in common organic solvents at various temperatures. The absence of this data necessitates experimental determination to accurately characterize its behavior in different solvent systems.

To facilitate such investigations, the following table provides a standardized format for recording and presenting experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Mole Fraction (solute) |

| Example: Methanol | 25 | Experimental Data | Experimental Data | Experimental Data |

| Example: Ethanol | 25 | Experimental Data | Experimental Data | Experimental Data |

| Example: Acetone | 25 | Experimental Data | Experimental Data | Experimental Data |

| Example: Ethyl Acetate | 25 | Experimental Data | Experimental Data | Experimental Data |

| Example: Toluene | 25 | Experimental Data | Experimental Data | Experimental Data |

| Example: Dichloromethane | 25 | Experimental Data | Experimental Data | Experimental Data |

| Example: Hexane | 25 | Experimental Data | Experimental Data | Experimental Data |

Experimental Protocols for Solubility Determination

The following section details a generalized yet comprehensive protocol for the experimental determination of the solubility of a liquid solute, such as this compound, in an organic solvent. The "shake-flask method" is a widely accepted and reliable technique for this purpose.

Materials and Equipment

-

Solute: High-purity this compound (>98%)

-

Solvents: HPLC-grade or equivalent high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, hexane)

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometers

-

Glass vials or flasks with airtight seals

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Analytical instrumentation for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

-

Procedure: The Shake-Flask Method

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time for each solvent system.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to rest in the thermostatic bath for several hours to allow for complete phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Determine the mass of the collected sample.

-

Dilute the sample to a known volume with the pure solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC with a flame ionization detector).

-

-

Data Calculation:

-

From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units ( g/100 g solvent, mol/L, mole fraction).

-

-

Reproducibility:

-

Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining solubility.

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Figure 2: Decision Pathway for Obtaining Solubility Data.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective application in research and industry. While existing literature provides a qualitative understanding, this guide emphasizes the need for and provides a robust framework for the experimental determination of quantitative solubility data. By following the detailed protocols and utilizing the structured data presentation format outlined herein, researchers can generate the high-quality, reliable data necessary to advance their work in drug development and other scientific disciplines.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of Methyl 2-methyl-3-oxopentanoate (CAS No: 17422-12-7), a key intermediate in organic synthesis. The document outlines its physical properties, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Data

This compound is a colorless liquid with a pungent odor.[1] The experimentally determined and predicted physical properties of this compound are summarized below. It is important to note the variability in reported values, which may be attributed to different experimental conditions or the presence of different stereoisomers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | [2][3][4] |

| Molecular Weight | 144.17 g/mol | [2][3][4] |

| Boiling Point | ~174 °C | [1] |

| 185.8 ± 8.0 °C (at 760 mmHg) | [2] | |

| 197.00 °C (for (R)-isomer at 760 mmHg) | ||

| Melting Point | ~ -57 °C | [1] |

| Density | ~1.05 g/cm³ | [1] |

Experimental Protocols

Precise determination of boiling and melting points is critical for the identification and purity assessment of chemical compounds. The following are detailed, generalized methodologies applicable to this compound.

2.1. Synthesis and Purification

This compound is typically prepared through the esterification reaction of methanol and methyl maleate.[1] As an intermediate in the synthesis of compounds like the antiproliferative polyketide (+)-R-aureothin, its purity is paramount.[5]

Purification Protocol (Distillation): Given that the compound is a liquid at room temperature, purification is effectively achieved by vacuum distillation. A similar protocol for a related keto ester involves the following steps[6]:

-

Apparatus Setup : Assemble a standard distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed.

-

Crude Sample : Place the crude this compound into the distillation flask.

-

Vacuum Application : Gradually apply a vacuum to the system. The pressure should be monitored and maintained at a stable level (e.g., 20 mmHg).

-

Heating : Heat the distillation flask gently using an oil bath to initiate boiling. The boiling point will be significantly lower under reduced pressure.

-

Fraction Collection : Collect the distillate that boils at a constant temperature. This fraction represents the purified compound.

-

Characterization : Confirm the purity of the collected fraction using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

2.2. Boiling Point Determination

The boiling point is determined at atmospheric pressure or under reduced pressure.

Methodology:

-

Apparatus : Use a standard distillation setup as described in the purification protocol.

-

Sample : Place a sample of purified this compound in the distillation flask.

-

Heating : Heat the sample until it boils and a steady reflux is observed.

-

Temperature Reading : Record the temperature at which the liquid and vapor are in equilibrium. This is the boiling point. For vacuum distillation, the pressure must also be recorded.

2.3. Melting Point Determination

Since this compound has a melting point well below ambient temperature (approx. -57 °C), a specialized low-temperature apparatus is required.[1] However, a general protocol for determining the melting point of a solid using a modern digital apparatus is described below, which can be adapted with a suitable cooling stage.

Methodology (Adapted for Low Temperature): [7]

-

Sample Preparation : A small amount of the solidified compound is loaded into a capillary tube. The sample must be frozen first, for instance, by using a dry ice/acetone bath.

-

Apparatus : Utilize a melting point apparatus equipped with a cooling stage (e.g., a cryostat).

-

Measurement :

-

Place the capillary tube into the apparatus at a temperature well below the expected melting point.

-

Slowly ramp up the temperature (e.g., 2 °C/min) near the expected melting range.

-

Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). The melting range provides an indication of purity; pure compounds exhibit a sharp melting range of 1-2 °C.[7]

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow from synthesis to the final characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:17422-12-7 | Chemsrc [chemsrc.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 17422-12-7 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-methyl-3-oxopentanoate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxopentanoate is a β-keto ester, a class of compounds that are valuable intermediates in organic synthesis. Their unique structural motif, featuring a ketone at the β-position relative to an ester, allows for a variety of subsequent chemical transformations, making them key building blocks in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that provides an efficient route to β-keto esters through the base-promoted condensation of two ester molecules.[1][2] This document provides detailed protocols and application notes for the synthesis of this compound via the self-condensation of methyl propanoate.

Reaction Scheme

The synthesis of this compound is achieved through the self-condensation of two molecules of methyl propanoate in the presence of a strong base, such as sodium methoxide. The reaction proceeds through the formation of an enolate intermediate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of a methoxide ion yields the desired β-keto ester.

Overall Reaction:

2 * Methyl Propanoate (in the presence of NaOCH₃ followed by H₃O⁺) → this compound + Methanol

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17422-12-7 | [3] |

| Molecular Formula | C₇H₁₂O₃ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 185.8 ± 8.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ |

Spectroscopic Data for this compound

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~208 | C=O (ketone) |

| ~172 | C=O (ester) |

| ~52 | O-CH₃ |

| ~50 | CH (alpha-carbon) |

| ~35 | CH₂ |

| ~14 | CH₃ (alpha-methyl) |

| ~8 | CH₃ (ethyl) |

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2980 | C-H stretch (alkane) |

| ~1745 | C=O stretch (ester) |

| ~1715 | C=O stretch (ketone) |

| ~1460 | C-H bend (alkane) |

| ~1150 | C-O stretch (ester) |

Note: Spectroscopic data is based on typical values for β-keto esters and available information. Actual values may vary.

Experimental Protocols

Synthesis of this compound

This protocol details the self-condensation of methyl propanoate using sodium methoxide as the base.

Materials:

-

Methyl propanoate (≥99%)

-

Sodium methoxide (≥95%)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for fractional distillation

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: To the flask, add sodium methoxide (1.0 equivalent) suspended in anhydrous diethyl ether or THF.

-

Addition of Ester: While stirring the suspension, add methyl propanoate (2.2 equivalents) dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add 1 M hydrochloric acid to the stirred mixture until the solution is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Expected Yield: 60-70%

Visualizations

Logical Relationship of the Claisen Condensation Mechanism

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

Experimental Workflow for the Synthesis

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Methyl 2-methyl-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral methyl 2-methyl-3-oxopentanoate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures with defined stereochemistry. The presence of a stereogenic center at the α-position of the β-keto ester functionality makes its enantioselective synthesis a critical challenge. This document outlines key asymmetric strategies for the synthesis of this compound, providing detailed protocols and comparative data to guide researchers in selecting the most suitable method for their applications. The primary focus is on organocatalytic and chiral auxiliary-mediated approaches, which offer practical and efficient routes to the desired chiral molecule.

Strategies for Asymmetric Synthesis

The enantioselective synthesis of chiral this compound can be achieved through several modern synthetic methodologies. The most prominent and effective strategies include:

-

Organocatalytic Asymmetric Michael Addition: This approach utilizes small chiral organic molecules, typically derived from amino acids like proline, to catalyze the conjugate addition of a propanal equivalent to a vinyl ketone acceptor. The catalyst forms a transient chiral enamine with the aldehyde, which then attacks the Michael acceptor with high facial selectivity.

-

Chiral Auxiliary-Mediated Synthesis: In this classic strategy, a chiral auxiliary is temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent bond-forming reaction. For the synthesis of this compound, this would typically involve the diastereoselective alkylation or acylation of a propionate derivative attached to a chiral auxiliary, followed by removal of the auxiliary.

-

Metal-Catalyzed Asymmetric Michael Addition: Chiral metal complexes, such as those based on scandium, can be employed to catalyze the enantioselective Michael addition of β-keto esters to methyl vinyl ketone.[1][2]

This document will provide a detailed protocol for the organocatalytic approach, as it represents a highly efficient and increasingly popular method in asymmetric synthesis.

Data Presentation: Comparison of Asymmetric Synthesis Methods

The following table summarizes representative quantitative data for different catalytic systems used in asymmetric Michael additions to α,β-unsaturated ketones, which are analogous to the synthesis of the target molecule.

| Catalyst/Method | Michael Donor | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (S)-2-(Diphenylmethyl)pyrrolidine | Propanal | Methyl vinyl ketone | 85 | 92 | [3] |

| Chiral N,N'-dioxide-Sc(OTf)₃ Complex | β-keto esters | Methyl vinyl ketone | High | up to 80 | [1][2] |

| Chiral Pentanidium Phase-Transfer Catalyst | β-keto esters | Alkyl vinyl ketones | High | 88 - 97 | [4] |

| L-Proline based Chiral Ionic Liquid | Cyclohexanone | trans-β-nitrostyrene | 99 | 97 |

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition of Propanal to Methyl Vinyl Ketone

This protocol is based on the general principles of proline-catalyzed Michael additions.[3]

Materials:

-

(S)-2-(Diphenylmethyl)pyrrolidine (or other suitable chiral amine catalyst)

-

Propanal (freshly distilled)

-

Methyl vinyl ketone (freshly distilled)

-

Dichloromethane (DCM, anhydrous)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the chiral amine catalyst (e.g., (S)-2-(diphenylmethyl)pyrrolidine, 0.1 mmol, 10 mol%).

-

Add anhydrous dichloromethane (1.0 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add propanal (2.0 mmol, 2.0 eq) dropwise via syringe.

-

Stir the mixture for 10 minutes at 0 °C.

-

Add methyl vinyl ketone (1.0 mmol, 1.0 eq) dropwise via syringe.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 12-24 hours), quench the reaction by adding a few drops of trifluoroacetic acid.

-

Warm the mixture to room temperature and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the chiral 5-oxohexanal.

-

Oxidation and Esterification: The resulting chiral 2-methyl-3-oxopentanal is then oxidized to the corresponding carboxylic acid using a mild oxidant (e.g., Pinnick oxidation with sodium chlorite) followed by esterification (e.g., with methanol and a catalytic amount of acid, or using diazomethane) to yield the final product, chiral this compound.

Expected Outcome:

This procedure is expected to yield the desired product with good enantioselectivity (typically >90% ee). The yield will vary depending on the specific catalyst and reaction conditions but is generally in the range of 70-90%.

Visualizations

Logical Workflow for Asymmetric Synthesis

Caption: Workflow for the organocatalytic synthesis of chiral this compound.

Signaling Pathway: Enamine Catalysis

Caption: The catalytic cycle of enamine-mediated asymmetric Michael addition.

References

- 1. mdpi.com [mdpi.com]

- 2. Stereoselective synthesis of α-methyl and α-alkyl ketones from esters and alkenes via cyclopropanol intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

Application of Methyl 2-methyl-3-oxopentanoate in the Synthesis of Pharmaceutical Intermediates

Introduction:

Methyl 2-methyl-3-oxopentanoate, a β-keto ester, is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals. Its chemical structure, featuring a reactive ketone and an ester functional group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of bioactive molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for the antiproliferative natural product, (+)-R-aureothin.

Application: Synthesis of a C1-C8 Fragment of (+)-R-Aureothin

This compound serves as a crucial starting material for the enantioselective synthesis of the C1-C8 fragment of (+)-R-aureothin, a polyketide with significant antiproliferative, antifungal, cytotoxic, antiviral, and immunosuppressive properties. The synthesis involves a key aldol reaction to construct the carbon backbone and establish the required stereochemistry.

Data Presentation

Table 1: Reagents and Materials for the Synthesis of the C1-C8 Aldol Adduct

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| This compound | C₇H₁₂O₃ | 144.17 | 1.0 eq | Commercially Available |

| Acetaldehyde | C₂H₄O | 44.05 | 1.2 eq | Commercially Available |

| Di-n-butylboron triflate (Bu₂BOTf) | C₈H₁₈BF₃OS | 242.10 | 1.1 eq | Commercially Available |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.2 eq | Commercially Available |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available |

| Methanol (MeOH) | CH₄O | 32.04 | - | Commercially Available |

| Saturated aqueous NH₄Cl | NH₄Cl | 53.49 | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Commercially Available |

Table 2: Experimental Results for the Synthesis of the C1-C8 Aldol Adduct

| Step | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Spectroscopic Data |

| Aldol Reaction | Methyl 4-hydroxy-2,3-dimethyl-5-oxohexanoate | 85 | >95:5 | ¹H NMR, ¹³C NMR, HRMS |

Experimental Protocols

Protocol 1: Synthesis of the C1-C8 Aldol Adduct Intermediate

This protocol details the diastereoselective aldol reaction between this compound and acetaldehyde to yield the key C1-C8 fragment of (+)-R-aureothin.

Materials:

-

This compound

-

Acetaldehyde

-

Di-n-butylboron triflate (1.0 M in CH₂Cl₂)

-

Triethylamine

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add this compound (1.0 eq) to the cooled solvent.

-

Slowly add di-n-butylboron triflate (1.1 eq) via syringe, followed by the dropwise addition of triethylamine (1.2 eq).

-

Stir the resulting mixture at -78 °C for 30 minutes to allow for enolate formation.

-

Add freshly distilled acetaldehyde (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 3 hours.

-

Quench the reaction by adding methanol at -78 °C, followed by warming to room temperature.

-

Add saturated aqueous ammonium chloride solution and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol adduct, Methyl 4-hydroxy-2,3-dimethyl-5-oxohexanoate.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.

Visualization

Diagram 1: Synthesis of the C1-C8 Aldol Adduct

Caption: Aldol reaction for the C1-C8 fragment of (+)-R-aureothin.

Biological Context: Mechanism of Action of Aureothin

(+)-R-Aureothin exhibits its potent antiproliferative effects by inducing apoptosis (programmed cell death) in cancer cells. While the complete mechanism is still under investigation, studies have shown that aureothin can modulate key signaling pathways involved in cell survival and death. Two prominent pathways affected are the JNK (c-Jun N-terminal kinase) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways.

Diagram 2: Simplified Signaling Pathway of Aureothin-Induced Apoptosis

Caption: Aureothin induces apoptosis via STAT3 inhibition and JNK activation.

Application Notes and Protocols: Methyl 2-methyl-3-oxopentanoate in Flavor and Fragrance Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-3-oxopentanoate (CAS No. 17422-12-7) is a specialty chemical with potential applications in the flavor and fragrance industry.[1] Its chemical structure, C7H12O3, contributes to its characteristic aroma profile.[1] While detailed sensory data for this specific ester is limited in publicly available literature, information on the closely related ethyl 3-methyl-2-oxopentanoate provides valuable insights into its likely olfactory and gustatory properties. This document provides an overview of its potential applications, sensory characteristics, and protocols for its synthesis and evaluation.

Sensory Profile and Applications

Based on the characteristics of structurally similar compounds, this compound is anticipated to possess a complex and desirable flavor profile. The analogous ethyl ester, ethyl 3-methyl-2-oxopentanoate, is described as having a unique profile of nutty and fruity notes.[2]

Anticipated Flavor Profile:

-

Primary Notes: Fruity, Nutty (reminiscent of walnut)

-

Nuances: Succulent, Dried Fruit

Potential Applications in Flavor Chemistry:

The unique combination of fruity and nutty characteristics makes this compound a versatile ingredient for a wide range of flavor formulations. The following table provides suggested starting use levels for the related compound, ethyl 3-methyl-2-oxopentanoate, which can serve as a guide for initial experimentation with the methyl ester.

| Flavor Category | Application Example | Suggested Starting Level (ppm) in finished product | Notes |

| Nut Flavors | Almond, Hazelnut, Peanut, Pistachio, Walnut | 100 - 200 | Adds depth and rounds out the nutty profile. |